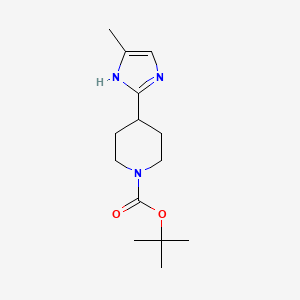
Potassium 5-bromopyridine-3-trifluoroborate
Descripción general
Descripción
Potassium 5-bromopyridine-3-trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and ease of handling. These compounds are often used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mecanismo De Acción
Target of Action
Potassium 5-bromopyridine-3-trifluoroborate is a boron reagent used in Suzuki–Miyaura coupling reactions . The primary targets of this compound are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the trifluoroborate group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This reaction is part of the Suzuki–Miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
As a boron reagent, it is expected to have good stability and reactivity, which can influence its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds, including biaryl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium 5-bromopyridine-3-trifluoroborate typically involves the reaction of 5-bromopyridine-3-boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . This method is advantageous due to its simplicity and the high yield of the desired product.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-bromopyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with various electrophiles, such as aryl halides, in the presence of a palladium catalyst .
Common Reagents and Conditions
The typical reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol or water). The reactions are usually carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium 5-bromopyridine-3-trifluoroborate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Potassium 5-bromopyridine-3-trifluoroborate can be compared with other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . While all these compounds share similar stability and reactivity, this compound is unique due to the presence of the bromopyridine moiety, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Propiedades
IUPAC Name |
potassium;(5-bromopyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLWWSSKQYEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3346722.png)


![5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3346740.png)










